Iopamidol-d8
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Description
Iopamidol-d8 is the deuterium labeled Iopamidol . Iopamidol is a nonionic, X-Ray iodinated contrast agent (CA) for a wide variety of diagnostic applications. Iopamidol contains amide and hydroxyl functionalities that can be exploited for the generation of the chemical exchange saturation transfer (CEST) contrast .
Synthesis Analysis
The synthesis of Iopamidol involves several steps, including iodination, chlorination, amidation, and hydrolysis . The process starts with the iodination of 5-amino-1,3-benzenedicarboxylic acid with a solution of iodine monochloride in hydrochloric acid. The triiododerivative is then chlorinated with thionyl chloride to give the acyl chloride, which is reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The derivative is then amidated with an excess of 2-amino-1,3-propanediol (commonly named serinol), and the intermediate is finally hydrolyzed with sodium hydroxide to give Iopamidol .Molecular Structure Analysis
Iopamidol has three crystal forms: an anhydrous, a monohydrate, and a pentahydrate form . The anhydrous and monohydrate forms contain Iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis
The three crystal forms of Iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .Physical And Chemical Properties Analysis
Iopamidol has been studied for its partition coefficient, ionization constant of the oxyacylamido-group, critical micelle formation, surface tension, and osmolarity .Mechanism of Action
Safety and Hazards
properties
CAS RN |
1795778-90-3 |
---|---|
Molecular Formula |
C17H22I3N3O8 |
Molecular Weight |
785.138 |
IUPAC Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
synonyms |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; Iomapidol-d8; B-15000-d8; SQ-13396-d8; Iopamiro-d8; Iopamiron-d8; Isovue-d8; Jopamiro-d8; Niopam-d8; Solutrast-d8; |
Origin of Product |
United States |
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